molecular formula C17H16N2O3S B2737776 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1421522-90-8

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2737776
CAS No.: 1421522-90-8
M. Wt: 328.39
InChI Key: YHLYPBMZFKPODD-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic compound that integrates a benzo[d]thiazole moiety with an azetidine ring and a dimethylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases.

    Attachment of Dimethylfuran Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for small-scale production, while continuous flow processes could be employed for larger scales.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to dihydrobenzo[d]thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and furan rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Dihydrobenzo[d]thiazole derivatives.

    Substitution Products: Halogenated benzo[d]thiazole derivatives, substituted furans.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: The benzo[d]thiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.

Industry:

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.

    DNA Intercalation: The planar structure of the benzo[d]thiazole moiety allows it to intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid.

    Furan Derivatives: Compounds like 2,5-dimethylfuran and furfural.

Uniqueness:

    Structural Complexity: The integration of benzo[d]thiazole, azetidine, and dimethylfuran moieties in a single molecule is unique.

This detailed overview highlights the significance and potential of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone in scientific research and industrial applications

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-7-13(11(2)21-10)16(20)19-8-12(9-19)22-17-18-14-5-3-4-6-15(14)23-17/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYPBMZFKPODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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